molecular formula C9H16 B1217954 Allylcyclohexane CAS No. 2114-42-3

Allylcyclohexane

Cat. No.: B1217954
CAS No.: 2114-42-3
M. Wt: 124.22 g/mol
InChI Key: KVOZXXSUSRZIKD-UHFFFAOYSA-N
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Description

Allylcyclohexane: is an organic compound with the molecular formula C9H16 . It is classified under allyl compounds and cyclohexanes. The structure consists of a cyclohexane ring with an attached allyl group, making it a colorless liquid with a characteristic odor .

Mechanism of Action

Target of Action

Allylcyclohexane, a hydrocarbon with the molecular formula C9H16 , is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it gets incorporated during the polymerization reaction .

Mode of Action

The interaction of this compound with its targets involves its incorporation into the polymer chain during the polymerization reaction . This interaction influences the final characteristics of the polymer . The living isomerization polymerization of this compound has been reported using α-diimine nickel catalysts with high regioselectivity . The influences of catalyst structure, cocatalyst, and temperature on this compound polymerization were studied in detail .

Biochemical Pathways

It is known that the compound plays a crucial role in the formation of polymers with specific properties . The mechanism of action involves its incorporation into the polymer chain during the polymerization reaction, influencing the final characteristics of the polymer .

Pharmacokinetics

It has a molecular weight of 124.22 , a boiling point of 148-149 °C/760 mmHg , and a density of 0.803 g/mL at 25 °C . These properties could influence its bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the properties of the polymer chains it interacts with . By incorporating into these chains during the polymerization reaction, this compound can influence the final characteristics of the polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the structure of the catalyst, the type of cocatalyst used, and the temperature can all affect the polymerization of this compound . These factors can influence the regioselectivity of the polymerization process and, consequently, the properties of the resulting polymers .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allylcyclohexane can undergo oxidation reactions, typically forming epoxides or alcohols.

    Reduction: Reduction reactions can convert this compound to cyclohexane derivatives.

    Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products:

    Oxidation: Epoxides, alcohols.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexanes.

Comparison with Similar Compounds

    Cyclohexane: A saturated cyclic hydrocarbon with similar structural properties but lacks the allyl group.

    Allylbenzene: Contains an allyl group attached to a benzene ring, differing in aromaticity.

    Vinylcyclohexane: Similar cyclic structure but with a vinyl group instead of an allyl group.

Uniqueness: Allylcyclohexane’s uniqueness lies in its combination of a cyclohexane ring with an allyl group, providing distinct reactivity and applications in polymerization and chemical synthesis compared to its similar compounds .

Properties

IUPAC Name

prop-2-enylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,9H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOZXXSUSRZIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175382
Record name Allylcyclohexane
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Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114-42-3
Record name Allylcyclohexane
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Record name Allylcyclohexane
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Record name Allylcyclohexane
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Record name Allylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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